N-[(4-bromo-1H-pyrazol-1-yl)methyl]-N-methylmethanesulfonamide
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Overview
Description
N-[(4-bromo-1H-pyrazol-1-yl)methyl]-N-methylmethanesulfonamide is an organic compound that features a pyrazole ring substituted with a bromine atom and a sulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-bromo-1H-pyrazol-1-yl)methyl]-N-methylmethanesulfonamide typically involves the reaction of 4-bromo-1H-pyrazole with N-methylmethanesulfonamide under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, which facilitates the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of eco-friendly solvents and catalysts, can make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
N-[(4-bromo-1H-pyrazol-1-yl)methyl]-N-methylmethanesulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, which may have distinct properties and applications.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used to oxidize the compound.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield various amine derivatives, while oxidation reactions can produce sulfoxides or sulfones .
Scientific Research Applications
N-[(4-bromo-1H-pyrazol-1-yl)methyl]-N-methylmethanesulfonamide has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, including potential drug candidates for various diseases.
Biological Research: The compound can be used to study enzyme inhibition and protein-ligand interactions, providing insights into biological processes.
Material Science: It is employed in the development of advanced materials, such as polymers and nanomaterials, with unique properties.
Mechanism of Action
The mechanism of action of N-[(4-bromo-1H-pyrazol-1-yl)methyl]-N-methylmethanesulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and modulating biological pathways. For instance, it may act as an enzyme inhibitor by binding to the active site and preventing substrate access .
Comparison with Similar Compounds
Similar Compounds
4-bromo-1H-pyrazole: A simpler analog that lacks the sulfonamide group but retains the pyrazole ring and bromine atom.
N-methylmethanesulfonamide: A related compound that lacks the pyrazole ring but contains the sulfonamide group.
Uniqueness
N-[(4-bromo-1H-pyrazol-1-yl)methyl]-N-methylmethanesulfonamide is unique due to the combination of the pyrazole ring, bromine atom, and sulfonamide group. This structural arrangement imparts distinct chemical and biological properties, making it valuable for various applications .
Properties
CAS No. |
1864182-60-4 |
---|---|
Molecular Formula |
C6H10BrN3O2S |
Molecular Weight |
268.1 |
Purity |
95 |
Origin of Product |
United States |
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